2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-(1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Nalpha-methyl-L-tryptophan is a derivative of the amino acid tryptophan, modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-alpha position and a methyl group at the alpha carbon. This compound is primarily used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Nalpha-methyl-L-tryptophan typically involves the protection of the amino group of tryptophan with the Fmoc group, followed by methylation at the alpha position. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. Methylation can be achieved using methyl iodide and a strong base like sodium hydride .
Industrial Production Methods
Industrial production of Fmoc-Nalpha-methyl-L-tryptophan follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is synthesized on a resin and then cleaved off .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Nalpha-methyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the indole ring or other functional groups.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring.
Substitution: Deprotected tryptophan derivatives.
Scientific Research Applications
Fmoc-Nalpha-methyl-L-tryptophan is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of Fmoc-Nalpha-methyl-L-tryptophan involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to allow further peptide elongation. The methyl group at the alpha position can influence the conformation and stability of the resulting peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-tryptophan: Lacks the methyl group at the alpha position.
Fmoc-Nalpha-methyl-L-phenylalanine: Similar structure but with a phenylalanine backbone.
Fmoc-Nalpha-methyl-L-tyrosine: Similar structure but with a tyrosine backbone
Uniqueness
Fmoc-Nalpha-methyl-L-tryptophan is unique due to the presence of both the Fmoc protecting group and the methyl group at the alpha position. This combination provides stability during peptide synthesis and allows for the creation of peptides with specific conformational properties .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEODAZATZJQGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.